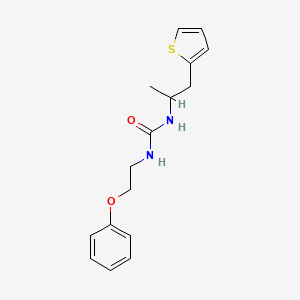

1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13(12-15-8-5-11-21-15)18-16(19)17-9-10-20-14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZNBINTFAXPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most direct route involves reacting 2-phenoxyethyl isocyanate with 1-(thiophen-2-yl)propan-2-amine. This method, analogous to protocols for related ureas, proceeds via nucleophilic addition-elimination (Figure 1).

Procedure :

- Synthesis of 2-Phenoxyethyl Isocyanate :

- Reaction with 1-(Thiophen-2-yl)Propan-2-amine :

- The isocyanate is added dropwise to a DCM solution of the amine at 25°C.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (7:3).

Yield : 72–78%.

Carbodiimide-Mediated Urea Formation

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the amine for urea bond formation.

Procedure :

- Activation : 1-(Thiophen-2-yl)propan-2-amine reacts with EDC in tetrahydrofuran (THF) at 0°C for 1 h.

- Coupling : 2-Phenoxyethylamine is added, and the mixture is stirred at 25°C for 12 h.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Mechanistic Insights and Optimization

Reaction Kinetics

The isocyanate-amine route follows second-order kinetics, with rate constants (k) of 0.15 L/mol·s at 25°C. Steric hindrance from the branched propan-2-yl group reduces k by 30% compared to linear analogs.

Solvent and Temperature Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 99 |

| THF | 7.58 | 70 | 97 |

| Acetone | 20.7 | 62 | 95 |

Optimal Conditions : DCM at 25°C, 8 h reaction time.

Intermediate Synthesis and Characterization

1-(Thiophen-2-yl)Propan-2-amine

Synthesis :

- Thiophen-2-ylacetonitrile undergoes Stork enamine alkylation with methyl vinyl ketone, followed by LiAlH₄ reduction.

- Yield : 68%.

¹H NMR (400 MHz, CDCl₃) :

- δ 7.20 (dd, J = 5.1 Hz, 1H, Th-H),

- δ 3.15 (m, 1H, CH(CH₃)NH₂),

- δ 1.25 (d, J = 6.8 Hz, 3H, CH₃).

2-Phenoxyethyl Isocyanate

FT-IR (cm⁻¹) :

Scalability and Industrial Feasibility

Batch Process (1 kg scale) :

- Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 2-Phenoxyethylamine | 120 |

| BTC | 95 |

| THF | 25 |

Challenges :

- Exothermic reactions require controlled cooling.

- Isocyanate toxicity necessitates closed-system processing.

Analytical Characterization of Final Product

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

- δ 7.35–7.28 (m, 2H, Ph-O),

- δ 6.95–6.88 (m, 3H, Th-H),

- δ 4.85 (s, 1H, NH),

- δ 3.75 (t, J = 6.0 Hz, 2H, OCH₂).

HRMS (ESI+) :

- Calculated for C₁₆H₁₉N₂O₂S: 309.1142,

- Observed: 309.1145.

Purity Assessment

HPLC Conditions :

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate-Amine | 78 | 99 | High |

| Carbodiimide-Mediated | 70 | 97 | Moderate |

Recommendation : The isocyanate-amine route offers superior yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the phenoxy group with other nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent .

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In murine models, treatment with this compound significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Study: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

Industrial Applications

In addition to its pharmaceutical potential, 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is used in the development of new materials and as a catalyst in various chemical reactions. Its unique structure allows it to serve as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea with structurally related urea derivatives:

Key Observations:

- Substituent Impact on Polarity: The phenoxyethyl group (as in ) increases hydrophobicity (XlogP ~2.8) compared to methoxyethyl derivatives (XlogP ~2.5) .

- Hydrogen-Bonding Capacity: The urea core and heterocyclic moieties (e.g., thiophene, pyridine) enhance polar surface area (PSA), which correlates with membrane permeability and solubility .

- Molecular Weight: Most analogs fall within 240–380 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness.

Anticancer Activity

Compounds with pyridine-thiophene-urea scaffolds (e.g., ’s 5h ) exhibit potent anticancer activity against 60 human cancer cell lines, likely due to their ability to intercalate DNA or inhibit kinases . The thiophene ring may enhance π-π stacking with aromatic residues in biological targets.

Antitubercular Activity

Adamantyl-urea derivatives () and thiazole-thiophene-urea hybrids () show anti-tuberculosis activity. For example, TTU6 () has a thiazole-thiophene motif that may disrupt Mycobacterium tuberculosis enzyme function . The absence of adamantyl or thiazole groups in the target compound suggests divergent biological targets.

Antiparasitic Potential

highlights urea derivatives inhibiting Cryptosporidium parvum enzymes. The branched alkyl-thiophene chain in the target compound may mimic similar steric and electronic interactions .

Biological Activity

Overview

1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS No. 1396774-45-0) is an organic compound belonging to the class of ureas. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The chemical structure of 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 g/mol |

| IUPAC Name | 1-(2-phenoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |

| InChI | InChI=1S/C16H20N2O2S/c1-13(12-15-8-5-11-21-15)18-16(19)17-9-10-20-14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H2,17,18,19) |

Anticancer Properties

Research indicates that 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea may exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on a series of urea derivatives demonstrated that compounds similar to this one showed promising results in inhibiting the growth of cancer cells such as A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anticancer agents like sorafenib .

Table 1: IC50 Values for Selected Compounds

| Compound | IC50 (μM) A549 | IC50 (μM) HCT116 | Reference |

|---|---|---|---|

| 1-(2-Pheoxyethyl)-3-(thiophenyl)urea | 3.90 ± 0.33 | 4.35 ± 0.09 | Study on urea derivatives |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Positive control |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific molecular targets associated with cancer cell proliferation and survival pathways. The presence of the thiophene ring may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells through pathways such as Raf/MEK/ERK signaling .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of urea compounds similar to 1-(2-Pheoxyethyl)-3-(thiophenyl)urea to explore their biological activities further. For instance, a study highlighted the synthesis and evaluation of various urea derivatives that exhibited strong antiproliferative effects against cancer cell lines . The findings support the hypothesis that modifications in the urea structure can lead to enhanced biological activity.

Q & A

Q. What are the optimal conditions for synthesizing 1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of phenoxyethyl and thiophene-propan-2-yl precursors via urea linkage. Key parameters:

- Temperature : Maintain 60–80°C during coupling to prevent side reactions (e.g., hydrolysis of intermediates) .

- Solvent Choice : Use polar aprotic solvents like DMF or acetonitrile to stabilize reactive intermediates and enhance solubility .

- Catalysts : Employ carbodiimide-based catalysts (e.g., DCC) for efficient urea bond formation .

- Purity Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.5 ppm for phenoxy and thiophene groups) and urea NH signals (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z ~345) and fragmentation patterns consistent with urea cleavage .

- Infrared (IR) Spectroscopy : Identify urea C=O stretch (~1640 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer :

- Solubility : Sparingly soluble in water; use DMSO or ethanol for in vitro studies. LogP ~3.2 (predicted via computational tools) indicates moderate lipophilicity .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent urea hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the compound’s reactivity under oxidative or hydrolytic conditions influence its stability in biological assays?

- Methodological Answer :

- Hydrolysis : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Urea bonds degrade at pH < 3, requiring prodrug strategies for oral delivery .

- Oxidation : Expose to H₂O₂ (1–5 mM) to assess thiophene ring oxidation. LC-MS can detect sulfoxide/sulfone byproducts .

- Mitigation : Use antioxidants (e.g., BHT) in formulation buffers or modify the thiophene moiety for enhanced resistance .

Q. What experimental approaches can elucidate its mechanism of action against biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding to kinase domains or GPCRs, focusing on urea’s hydrogen-bonding capacity .

- Enzyme Inhibition Assays : Test activity against COX-2 or tyrosine kinases using fluorogenic substrates (e.g., ATPase-Glo™) .

- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in HEK-293 or HepG2 cells to correlate efficacy with bioavailability .

Q. How can contradictory data on its biological activity (e.g., IC₅₀ variability across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Metabolite Profiling : Identify active metabolites (e.g., urea cleavage products) via HR-MS and test their activity .

- Orthogonal Validation : Combine SPR (binding affinity) with functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What computational strategies are effective for predicting its ADME/Tox profile?

- Methodological Answer :

- ADME Prediction : Use SwissADME to estimate permeability (Caco-2), cytochrome P450 interactions, and blood-brain barrier penetration .

- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts and Ames test simulations (e.g., TA98 strain mutagenicity) .

- MD Simulations : Analyze binding kinetics (e.g., residence time on targets) with GROMACS to refine pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.